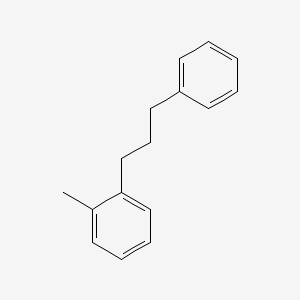
1-Methyl-2-(3-phenylpropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(3-phenylpropyl)benzene, also known as this compound, is an organic compound with the molecular formula C16H18. It is a derivative of benzene, where a methyl group and a 3-phenylpropyl group are attached to the benzene ring. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-2-(3-phenylpropyl)benzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-Methyl-2-(3-phenylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives
科学研究应用
1-Methyl-2-(3-phenylpropyl)benzene has various applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into the pharmacological properties of benzene derivatives may involve this compound as a model or reference compound.
Industry: It is used in the production of specialty chemicals, fragrances, and polymers.
作用机制
The mechanism of action of 1-methyl-2-(3-phenylpropyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the delocalized electrons in the benzene ring attack an electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system .
相似化合物的比较
1-Methyl-2-(3-phenylpropyl)benzene can be compared with other similar compounds, such as:
- 1,1,2-Trimethyl-2-phenylpropylbenzene
- 1-Ethyl-1-methyl-3-phenylpropylbenzene
- 1,2-Dimethoxy-1-methyl-2-phenylpropylbenzene
These compounds share structural similarities but differ in the nature and position of substituents on the benzene ring. The unique combination of substituents in this compound imparts specific chemical properties and reactivity, making it distinct from its analogs.
属性
CAS 编号 |
1520-39-4 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-methyl-2-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C16H18/c1-14-8-5-6-12-16(14)13-7-11-15-9-3-2-4-10-15/h2-6,8-10,12H,7,11,13H2,1H3 |
InChI 键 |
OFHBOPNRVWHESR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



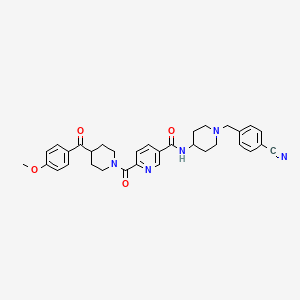
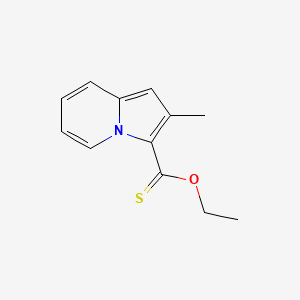
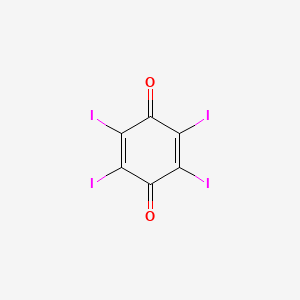
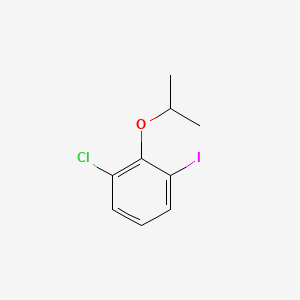
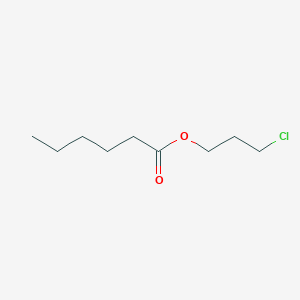
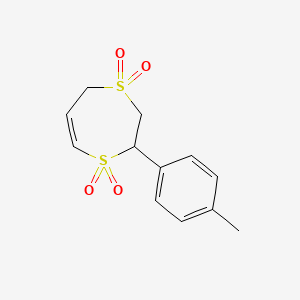

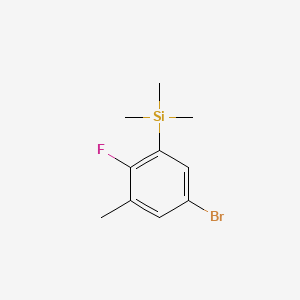
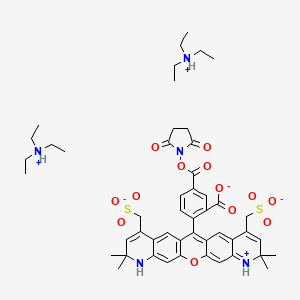
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
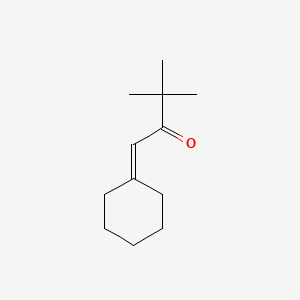
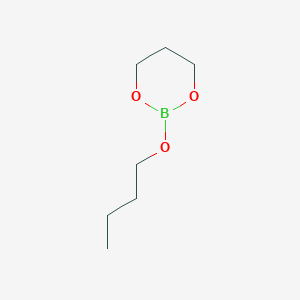
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
